BenchChemオンラインストアへようこそ!

1,2,4-Benzotriazine, 1,4-dioxide

Hypoxia-selective cytotoxin Bioreductive prodrug Lead optimization

1,2,4-Benzotriazine, 1,4-dioxide (CAS 121135-31-7), historically designated SR 4482, is the unsubstituted parent scaffold of the 1,2,4-benzotriazine di-N-oxide (BTO) class of hypoxia-selective bioreductive prodrugs. Unlike the clinical-stage analog tirapazamine (SR 4233), which bears a 3-amino substituent, SR 4482 features only a hydrogen at the 3-position of the triazine ring.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 121135-31-7
Cat. No. B12812933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazine, 1,4-dioxide
CAS121135-31-7
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(N=C[N+]2=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-9-5-8-10(12)7-4-2-1-3-6(7)9/h1-5H
InChIKeyGTLQQCMKADHZLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1,2,4-Benzotriazine, 1,4-dioxide (SR 4482) CAS 121135-31-7 – Key Physicochemical & Class Profile


1,2,4-Benzotriazine, 1,4-dioxide (CAS 121135-31-7), historically designated SR 4482, is the unsubstituted parent scaffold of the 1,2,4-benzotriazine di-N-oxide (BTO) class of hypoxia-selective bioreductive prodrugs [1]. Unlike the clinical-stage analog tirapazamine (SR 4233), which bears a 3-amino substituent, SR 4482 features only a hydrogen at the 3-position of the triazine ring. This minimal structure confers distinct physicochemical properties including very high electron affinity and a shortened biological half-life, while preserving the core oxygen-sensing capability of the BTO pharmacophore [2][3]. The compound has documented roles both as a mechanistic probe for DNA strand-cleavage studies and as a simplified scaffold for analog development programs targeting hypoxic tumor cells [4].

Why 1,2,4-Benzotriazine, 1,4-dioxide Cannot Be Interchanged with Tirapazamine or Other BTO Analogs


The benzotriazine di-N-oxide class exhibits steep structure-activity relationships at the 3-position of the triazine ring, making simple substitution unreliable. Replacing the 3-amino group of tirapazamine (SR 4233) with hydrogen (as in SR 4482) results in a compound with markedly higher electron affinity and a drastically shorter blood half-life, yet similar antitumor activity [1]. In direct in vitro comparisons, SR 4482 was more toxic to hypoxic CHO cells than SR 4233, but less acutely toxic to mice, indicating a divergent therapeutic index that cannot be predicted from the clinical lead [2]. Moreover, the unsubstituted scaffold lacks the hydrogen-bond-donor capacity of 3-amino analogs, which has been shown to influence extravascular transport—a critical determinant of in vivo activity against hypoxic tumor regions [3]. These differences mean that procurement decisions cannot rely on class-level assumptions; the specific redox, pharmacokinetic, and toxicity profile of each BTO congener must be verified individually.

Quantitative Differentiation Evidence for 1,2,4-Benzotriazine, 1,4-dioxide Against Key Comparators


Hypoxic Cytotoxicity vs. Tirapazamine: Higher In Vitro Potency with Lower Murine Host Toxicity

In a head-to-head comparison of 15 benzotriazine di-N-oxide analogs, SR 4482 exhibited greater toxicity to hypoxic CHO cells in vitro than the clinical lead tirapazamine (SR 4233), while simultaneously demonstrating lower acute toxicity in BALB/c mice. The air-to-nitrogen differential cytotoxicity reached its maximum for SR 4233 and declined with increasing electron affinity (E1/2), positioning SR 4482—which possesses very high electron affinity—as a compound with a distinct therapeutic index profile that is not achievable with tirapazamine itself [1].

Hypoxia-selective cytotoxin Bioreductive prodrug Lead optimization

Blood Half-Life vs. Tirapazamine: Reduced Systemic Exposure with Retained Antitumor Activity

In a comparative pharmacological study of second-generation BTO analogs, SR 4482 (3-H substitution) showed a markedly shortened blood half-life relative to SR 4233, attributed to its very high electron affinity and altered partition coefficient. Despite this abbreviated systemic exposure, SR 4482 retained antitumor activity comparable to tirapazamine in murine tumor models when administered on a fractionated regimen [1]. By contrast, the N,N-dialkylaminoalkylamino derivatives SR 4754 and SR 4755, which also exhibited shortened plasma half-lives, showed diminished antitumor activity relative to SR 4233 at equivalent host toxicity.

Pharmacokinetics Bioreductive drug Plasma half-life

Mechanistic Probe Utility: Unsubstituted Scaffold Enables Hydroxyl Radical Release Studies Without Substituent Confounds

The unsubstituted 1,2,4-benzotriazine 1,4-dioxide (compound 1b in the study) was employed as a key mechanistic tool to elucidate the DNA strand-cleavage chemistry of the BTO class. One-electron enzymatic reduction of 1b under hypoxia in the presence of deuterated methanol (CD3OD) produced non-deuterated mono-N-oxide metabolites, providing direct evidence against hydrogen-atom-abstraction mechanisms and supporting a hydroxyl-radical-release pathway [1]. This experimental design is uniquely enabled by the absence of a 3-substituent, which eliminates competing radical stabilization or side-reaction pathways present in 3-amino (tirapazamine) or 3-methyl analogs. The 3-methyl analog (compound 5) was used in a separate study and confirmed that the DNA-damage mechanism is conserved across the class, reinforcing SR 4482's value as a representative scaffold for mechanistic investigations [2].

DNA damage mechanism Isotopic labeling Hydroxyl radical

Prodrug Platform Versatility: The Unsubstituted BTO Core as an Oxygen-Sensing Module for Bioactive Payload Conjugation

The 1,2,4-benzotriazine 1,4-dioxide unit—exemplified by SR 4482—has been validated as an oxygen-sensing prodrug platform capable of selectively unmasking bioactive agents in hypoxic cells. In a proof-of-concept study, nitrogen mustard warheads grafted onto the BTO core through the 3-position demonstrated hypoxia-selective DNA alkylation, providing evidence that the parent di-N-oxide scaffold can serve as a modular trigger for targeted drug delivery [1]. This property is intrinsic to the 1,4-dioxide pharmacophore and does not require the 3-amino substituent present in tirapazamine, making the unsubstituted scaffold a more versatile starting point for conjugate synthesis.

Hypoxia-activated prodrug Drug delivery Bioreductive activation

Recommended Application Scenarios for 1,2,4-Benzotriazine, 1,4-dioxide Based on Evidence


Bioreductive Drug Mechanism Studies Using the Unsubstituted Parent Scaffold

SR 4482 is the compound of choice for elucidating the fundamental radical chemistry of benzotriazine di-N-oxide activation [1]. Its lack of a 3-substituent eliminates competing radical stabilization pathways, enabling clean isotopic labeling experiments to probe hydroxyl radical release versus hydrogen-atom abstraction mechanisms. Researchers studying cytochrome P450 reductase-mediated bioreductive activation should select this scaffold over 3-amino or 3-alkyl analogs to minimize mechanistic ambiguity [2].

Hypoxia-Activated Prodrug (HAP) Conjugate Design and Optimization

The unsubstituted 3-position of SR 4482 provides an unobstructed attachment point for grafting cytotoxic payloads, fluorescent reporters, or targeting ligands onto the oxygen-sensing BTO trigger module [1]. Medicinal chemistry programs developing next-generation HAPs can use this scaffold as a modular platform, avoiding the synthetic constraints and steric effects imposed by the 3-amino group of tirapazamine. Evidence confirms that the 1,4-dioxide unit retains its hypoxia-sensing function when elaborated at the 3-position.

In Vivo Efficacy Studies Requiring a Favorable Therapeutic Index

For preclinical programs evaluating antitumor activity in murine xenograft models, SR 4482 offers a differentiated profile: higher hypoxic cell kill in vitro coupled with lower acute host toxicity compared to tirapazamine [1]. Its very short blood half-life, while limiting systemic exposure, does not compromise antitumor efficacy under fractionated dosing schedules [2]. This makes SR 4482 a suitable candidate for studies where minimizing dose-limiting toxicity is prioritized over prolonged systemic drug levels.

Structure-Activity Relationship (SAR) Reference Point for BTO Analog Libraries

SR 4482 serves as the minimal pharmacophoric baseline for systematic SAR studies of the BTO class. Its very high electron affinity and unique combination of hypoxic cytotoxicity and in vivo tolerability establish one boundary condition for reduction potential optimization [1][2]. Procurement of this compound enables benchmark comparisons when evaluating novel 3-substituted, ring-A-substituted, or tricyclic BTO derivatives in clonogenic survival and pharmacokinetic assays.

Quote Request

Request a Quote for 1,2,4-Benzotriazine, 1,4-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.